molecular formula C13H21Cl2N3O3 B8091079 (S)-4-(4-((3-aMino-2-hydroxypropyl)aMino)phenyl)Morpholin-3-one (dihydrochloride)

(S)-4-(4-((3-aMino-2-hydroxypropyl)aMino)phenyl)Morpholin-3-one (dihydrochloride)

Cat. No.: B8091079
M. Wt: 338.2 g/mol
InChI Key: IACBBFHFJJTMCI-LTCKWSDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Morpholine Derivatives in Drug Discovery

Morpholine derivatives have revolutionized medicinal chemistry since their first pharmaceutical application in the 1930s. The morpholine ring’s saturated oxygen-nitrogen heterocycle provides conformational rigidity, improving target binding affinity while modulating physicochemical properties like solubility and metabolic stability. Early applications focused on antifungal and antibacterial agents, but the 21st century saw a paradigm shift toward anticoagulants and kinase inhibitors.

The advent of rivaroxaban—a direct Factor Xa inhibitor—highlighted morpholine derivatives’ potential in thrombosis treatment. Its synthesis relies on chirally pure intermediates like (S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one to ensure enantiomeric purity in the final API. This compound’s development reflects broader trends in asymmetric synthesis and green chemistry, with microwave-assisted and catalytic methods replacing traditional multi-step protocols.

Role as a Key Intermediate in Anticoagulant Development

As a penultimate intermediate in rivaroxaban synthesis, this morpholinone derivative enables the critical coupling of the oxazolidinone and chlorothiophene moieties. Its synthetic pathway involves:

  • Ring-Opening Amination : Epichlorohydrin reacts with 4-aminophenylmorpholin-3-one under basic conditions to install the (S)-3-amino-2-hydroxypropyl side chain.
  • Salt Formation : Treatment with hydrochloric acid yields the dihydrochloride salt, enhancing crystallinity for purification.
  • Convergent Coupling : The intermediate reacts with 5-chlorothiophene-2-carbonyl chloride in a toluene-acetone system, forming rivaroxaban’s core structure.

Table 1: Physicochemical Properties of (S)-4-(4-((3-Amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one Dihydrochloride

Property Value Source
Molecular Formula C₁₃H₁₉N₃O₃·2HCl
Molecular Weight 338.23 g/mol
Purity ≥98%
Storage Conditions 2–8°C (refrigerated)
Solubility Water (>50 mg/mL)
Chiral Purity >99% ee (S-configuration)

The compound’s synthetic efficiency is evidenced by rivaroxaban’s commercial production, which achieves >80% yield at this stage through optimized reaction kinetics and solvent selection. Regulatory documentation emphasizes strict control over residual solvents and genotoxic impurities, with HPLC purity thresholds exceeding 99.5% for the final API.

Properties

IUPAC Name

4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]morpholin-3-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3.2ClH/c14-7-12(17)8-15-10-1-3-11(4-2-10)16-5-6-19-9-13(16)18;;/h1-4,12,15,17H,5-9,14H2;2*1H/t12-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACBBFHFJJTMCI-LTCKWSDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NC[C@H](CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Morpholin-3-One Backbone

The morpholin-3-one ring is synthesized via cyclization of 2-anilinoethanol derivatives. In a representative procedure, 2-anilinoethanol reacts with chloroacetyl chloride under basic conditions (pH 12–12.5) at 38–43°C to form 4-phenyl-3-morpholinone. This intermediate is critical for subsequent functionalization. Nitration of 4-phenyl-3-morpholinone using concentrated sulfuric acid and 65% nitric acid at –10°C yields 4-(4-nitrophenyl)-3-morpholinone, which is hydrogenated to the amine precursor.

Key Reaction Conditions for Morpholinone Formation

StepReagentsTemperatureSolventYield
CyclizationChloroacetyl chloride, NaOH38–43°CEthanol/Water70%
NitrationHNO₃, H₂SO₄–10°CH₂SO₄65%
HydrogenationH₂, Pd/C (5%)80°CEthanol95%

Introduction of the Chiral Side Chain

The (S)-configured amino alcohol side chain is introduced via stereoselective epoxide ring-opening. In a patented method, 4-(4-aminophenyl)-3-morpholinone reacts with (S)-2-[(2-oxiranylmethyl)-1H-isoindole-1,3(2H)-dione in methylene chloride using carbonyl diimidazole (CDI) as a coupling agent. The reaction proceeds at 30°C for 20 hours, yielding 2-((2R)-2-hydroxy-3-[4-(3-oxo-morpholin-4-yl)phenylamino]propyl)isoindole-1,3-dione.

Stereochemical Control Parameters

  • Catalyst : CDI enables mild amide bond formation without racemization.

  • Temperature : Subambient conditions (25–30°C) preserve enantiomeric excess (>98% ee).

  • Workup : Washing with saturated NaHCO₃ removes acidic byproducts, minimizing side reactions.

Final Cyclization and Salt Formation

Cyclization of the intermediate isoindole-dione derivative is achieved using potassium phthalimide in DMF at reflux (5 hours), forming the oxazolidinone ring. Subsequent hydrolysis with hydrazine releases the primary amine, which is treated with HCl gas in MTBE to precipitate the dihydrochloride salt.

Optimized Cyclization Conditions

ParameterValueImpact on Yield
SolventDMFMaximizes solubility
ReagentK-Phthalimide85% conversion
Temperature150°C (reflux)Completes in 5h

Industrial-Scale Production Techniques

Large-Scale Hydrogenation

Bayer’s patented process demonstrates scalable hydrogenation of 4-(4-nitrophenyl)-3-morpholinone in ethanol using 5% Pd/C at 5 bar H₂ and 80°C. This method reduces reaction time from 8 hours (prior art) to 1 hour while improving yield from 37.6% to 95%. Critical factors include:

  • Solvent Choice : Ethanol enhances catalyst activity vs. THF.

  • Pressure : 5 bar H₂ balances safety and reaction efficiency.

Comparative Hydrogenation Performance

ConditionPrior ArtOptimized
Time8 hours1 hour
Pressure50 bar5 bar
Yield37.6%95%

Recrystallization and Purification

Zhejiang Jingxin Pharmaceutical’s protocol recrystallizes crude morpholin-3-one from methyl tert-butyl ether (MTBE), achieving 94.6% yield and >99% purity. Key steps:

  • Deprotection : Trifluoroacetic acid in toluene at reflux.

  • Washing : Sequential NaHCO₃, H₂O, and brine washes remove residual acids.

  • Crystallization : MTBE selectively precipitates the product as white needles.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 7.45 (d, J=8.6 Hz, 2H, ArH), 6.67 (d, J=8.6 Hz, 2H, ArH), 4.12 (m, 1H, CH), 3.85–3.45 (m, 8H, morpholine + CH₂).

  • HPLC : Retention time 6.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Purity Assessment

  • TLC : Rf 0.42 (methanol:dichloromethane 1:9).

  • Melting Point : 152°C (uncorrected).

Challenges and Mitigation Strategies

Byproduct Formation During Nitration

Nitration of 4-phenyl-3-morpholinone produces ortho/meta isomers (15–20% combined). Bayer’s solution:

  • Precise Temperature Control : –10°C minimizes polysubstitution.

  • pH Adjustment : Neutralization with NH₃(aq) precipitates the para-isomer selectively.

Epimerization Risks

The (S)-configuration is preserved using CDI-mediated coupling at <30°C. Elevated temperatures (>50°C) promote racemization, reducing ee to <90% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Anticoagulant Research :
    • This compound is primarily recognized as an impurity associated with Rivaroxaban, a widely used anticoagulant. Understanding its properties aids in the quality control and safety assessment of Rivaroxaban formulations. The presence of impurities can affect the efficacy and safety profile of the drug, making it crucial to study such compounds during the drug development process .
  • Mechanistic Studies :
    • Research involving (S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one dihydrochloride contributes to elucidating the mechanisms of action of anticoagulants. By studying how this compound interacts with biological systems, researchers can better understand the pharmacodynamics and pharmacokinetics of Rivaroxaban .
  • Drug Development :
    • The compound serves as a reference standard in analytical chemistry for developing methods to detect and quantify Rivaroxaban and its impurities in pharmaceutical preparations. This is essential for regulatory compliance and ensuring product quality .

The exploration of (S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one dihydrochloride has led to several key insights:

  • Safety Assessments : The identification of impurities like this compound is crucial for assessing the safety of anticoagulants. Regulatory agencies require thorough impurity profiling to ensure that all components are within safe limits.
  • Therapeutic Efficacy : Understanding how impurities affect drug action can lead to improved formulations that maximize therapeutic efficacy while minimizing adverse effects.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, compounds with amino and hydroxy groups can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The morpholine ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Morpholine Derivatives: Compounds with similar morpholine rings but different substituents.

    Amino Alcohols: Compounds with both amino and hydroxy groups.

    Phenyl Derivatives: Compounds with phenyl rings and various functional groups.

Uniqueness

(S)-4-(4-((3-aMino-2-hydroxypropyl)aMino)phenyl)Morpholin-3-one (dihydrochloride) is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activity and selectivity compared to other similar compounds.

Biological Activity

(S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one dihydrochloride, also known as Rivaroxaban Impurity 12 HCl, is a chemical compound with significant relevance in pharmacological research. This compound is a derivative of morpholinone and has been studied for its potential biological activities, particularly in the context of cancer treatment and antibacterial properties.

  • Molecular Formula: C13H19N3O3·2HCl
  • Molecular Weight: 338.23 g/mol
  • CAS Number: 2304439-07-2
  • Physical State: Solid, typically available in hydrochloride form.

The biological activity of (S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one dihydrochloride is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with morpholinone structures often exhibit:

  • Anticancer Activity: By inhibiting specific signaling pathways involved in tumor growth and metastasis.
  • Antibacterial Properties: Effective against a range of Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have highlighted the role of morpholinone derivatives in cancer treatment. For instance, compounds similar to (S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival. In vitro assays demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines, including breast and colon cancer models .

Antibacterial Activity

The antibacterial efficacy of (S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one dihydrochloride has also been evaluated. In a study assessing the Minimum Inhibitory Concentration (MIC), it was found to possess potent activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Data Tables

Activity Type Target Organism/Cell Line MIC (µg/mL) Effectiveness
AnticancerBreast Cancer Cell Line5.0High
AnticancerColon Cancer Cell Line7.5Moderate
AntibacterialStaphylococcus aureus2.0High
AntibacterialEscherichia coli4.0Moderate

Case Studies

  • Case Study on Anticancer Efficacy:
    A study conducted on various cancer cell lines demonstrated that (S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one significantly inhibited cell growth by inducing apoptosis through the activation of caspase pathways . The findings suggest that this compound could serve as a lead for developing novel anticancer therapies.
  • Case Study on Antibacterial Properties:
    In another investigation, the antibacterial properties were tested against multidrug-resistant strains of Enterococcus faecalis. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

Q & A

Basic: What is the recommended synthetic pathway for (S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one (dihydrochloride), and what methodological challenges arise during stereochemical control?

Answer:
The synthesis typically involves sequential functionalization of the morpholinone core, followed by regioselective coupling with (3-amino-2-hydroxypropyl)amine. Key steps include:

  • Step 1: Formation of the morpholin-3-one scaffold via cyclization of β-hydroxyamide intermediates under acidic conditions .
  • Step 2: Introduction of the phenylamine group via Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .
  • Step 3: Stereoselective coupling of (3-amino-2-hydroxypropyl)amine using chiral auxiliaries or asymmetric catalysis to preserve the (S)-configuration.

Challenges:

  • Stereochemical Drift: Racemization can occur during amide bond formation; low-temperature conditions (<0°C) and non-polar solvents (e.g., toluene) mitigate this .
  • Byproduct Formation: Use HPLC-MS to monitor intermediates (e.g., retention time: 4.2 min, m/z 335.1 [M+H]⁺) and optimize purification via preparative chromatography .

Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound across different in vitro assays?

Answer:
Conflicting data often arise from assay-specific variables:

  • Receptor Selectivity: Screen against off-target receptors (e.g., adrenergic, serotonin receptors) using radioligand binding assays (IC₅₀ values ± SEM) to rule out cross-reactivity .
  • Cell Line Variability: Compare results in HEK-293 vs. CHO-K1 cells, accounting for differences in membrane permeability (logP = 1.2) and efflux pump expression (e.g., P-gp) .
  • Data Normalization: Apply rigorous controls (e.g., Z’-factor >0.5) and reference standards (e.g., ATP levels) to minimize batch-to-batch variability .

Table 1: Example of conflicting IC₅₀ values in kinase inhibition assays

Kinase TargetIC₅₀ (nM) in HEK-293IC₅₀ (nM) in CHO-K1
MAPK112 ± 1.545 ± 3.2
PI3Kγ8 ± 0.99 ± 1.1

Basic: What analytical methods are validated for purity assessment of this compound, and how are degradation products characterized?

Answer:

  • HPLC-UV: Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (0.1% TFA in H₂O:ACN). Retention time: 8.3 min; purity >98% .
  • LC-MS/MS: Identify impurities (e.g., des-hydroxypropyl analog, m/z 317.0 [M+H]⁺) using collision-induced dissociation (CID) at 30 eV .
  • Stability-Indicating Methods: Stress testing under thermal (40°C/75% RH) and photolytic (ICH Q1B) conditions quantifies degradation products (e.g., oxidation at morpholinone oxygen) .

Advanced: How can researchers optimize the compound’s stability in aqueous buffers for long-term pharmacokinetic studies?

Answer:

  • pH-Dependent Hydrolysis: Perform kinetic studies in buffers (pH 1–9) to identify degradation hotspots. At pH 7.4, t₁/₂ = 24 h; stabilize with 0.1% ascorbic acid to scavenge free radicals .
  • Lyophilization: Formulate with cryoprotectants (e.g., trehalose) to prevent morpholinone ring cleavage during freeze-drying .
  • Storage: Use amber vials at -80°C; avoid repeated freeze-thaw cycles (≤3 cycles recommended) .

Basic: What in vitro toxicity profiles should be prioritized during preclinical evaluation?

Answer:

  • Cytotoxicity: Screen in HepG2 cells (EC₅₀ >100 µM) using MTT assays .
  • hERG Inhibition: Patch-clamp studies (IC₅₀ >10 µM) to assess cardiac risk .
  • Ames Test: No mutagenicity up to 5 mg/plate with TA98 and TA100 strains .

Advanced: How can contradictory data on mitochondrial toxicity be reconciled between rodent and human cell models?

Answer:

  • Species-Specific Metabolism: Compare CYP450-mediated metabolite profiles (e.g., human CYP3A4 vs. rodent Cyp2d) using hepatocyte incubations .
  • Respiratory Chain Analysis: Measure oxygen consumption rate (OCR) in isolated mitochondria; rodent models may underestimate Complex I inhibition due to lower basal OCR .

Basic: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction: Use SwissADME for logP (predicted: 1.8) and BBB permeability (CNS MPO score: 4.2) .
  • Molecular Dynamics: Simulate binding to serum albumin (PDB: 1AO6) to estimate plasma protein binding (>90%) .

Advanced: How can researchers design a robust structure-activity relationship (SAR) study to improve target selectivity?

Answer:

  • Scaffold Modification: Synthesize analogs with substituents at the phenyl ring (e.g., 4-Cl, 4-OCH₃) and compare IC₅₀ values across kinases .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for binding pocket mutations (e.g., T338A in PI3Kγ) to prioritize synthetic targets .

Table 2: SAR of phenyl ring substituents vs. PI3Kγ inhibition

SubstituentIC₅₀ (nM)Selectivity (vs. PI3Kα)
4-H812-fold
4-Cl525-fold
4-OCH₃158-fold

Basic: What are the best practices for handling and storing this compound to prevent hygroscopic degradation?

Answer:

  • Desiccation: Store in sealed containers with silica gel; monitor water content via Karl Fischer titration (<0.5% w/w) .
  • Inert Atmosphere: Use argon/vacuum sealing for long-term storage (>6 months) .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems (e.g., 3D organoids)?

Answer:

  • Spatial Proteomics: Apply multiplexed imaging (e.g., CODEX) to map target engagement in tumor organoids .
  • CRISPR Interference: Knock down putative targets (e.g., MAPK1) and assess rescue effects on phenotype .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.